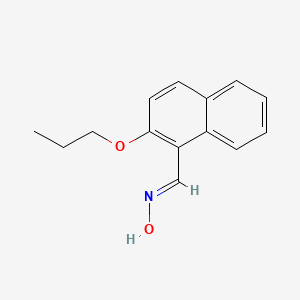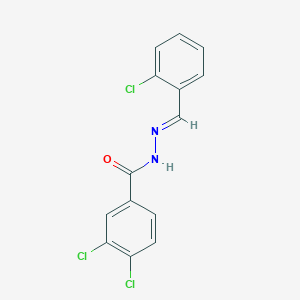![molecular formula C23H23N3O2 B5537513 1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)
1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research into quinoline and piperazine derivatives has garnered interest due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, among others. The synthesis and modification of these molecules aim to explore their potential therapeutic applications and understand their chemical behavior.
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves multi-step chemical reactions, including nucleophilic substitution, cyclization, and oxidation processes. For example, Patel et al. (2012) detailed the synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, indicating complex synthesis routes for similar compounds (Patel, R. V., Kumari, P., Rajani, D., & Chikhalia, K., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis. These techniques provide insights into the arrangement of atoms within the molecule and are crucial for confirming the identity of synthesized compounds. For instance, Anthal et al. (2018) discussed the molecular structure of a related compound, highlighting the importance of structural analysis in understanding these molecules (Anthal, S., Singh, V., Desai, N., Arunakumar, D. B., Sreenivasa, S., Kamni, & Kant, R., 2018).
Chemical Reactions and Properties
Quinoline and piperazine derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include electrophilic and nucleophilic substitutions, which are central to modifying these compounds for specific biological activities. The electrochemical synthesis and oxidation processes, as explored by Nematollahi and Amani (2011, 2012), are examples of the chemical versatility of these compounds (Nematollahi, D., & Amani, A., 2011; 2012).
科学的研究の応用
Electrochemical Synthesis and Environmental Benefits
Research by Nematollahi et al. (2011) has demonstrated the electrochemical synthesis of new phenylpiperazine derivatives, including compounds structurally related to 1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone. This method offers a reagent-less, environmentally friendly approach to the synthesis of these compounds in aqueous solutions, highlighting an advancement in green chemistry practices Nematollahi & Amani, 2011.
Potential Antidepressant Drugs
Alhaider et al. (1985) have investigated the design, synthesis, and pharmacological testing of 4-phenylquinoline derivatives, which share a structural similarity with the compound of interest, as potential antidepressants. The research found that certain derivatives showed promising activity in preclinical models, suggesting the potential of these compounds in the development of new antidepressant drugs Alhaider, Abdelkader, & Lien, 1985.
Analgesic Activities
A study by Manoury et al. (1979) focused on the synthesis and evaluation of analgesic activities of some phenylpiperazine alkyl derivatives, indicating their significant analgesic properties compared to reference compounds. This suggests the potential therapeutic applications of these compounds in pain management Manoury et al., 1979.
Corrosion Inhibition
Research by El Faydy et al. (2020) on 8-Hydroxyquinoline-based piperazine derivatives has uncovered their significant anti-corrosion properties for steel in HCl electrolyte. This study showcases the potential application of these compounds in industrial corrosion inhibition, presenting an alternative to traditional corrosion inhibitors El Faydy et al., 2020.
Estrogen Receptor Binding and Molecular Docking
Parveen et al. (2017) have synthesized and evaluated pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and molecular docking. This research offers insight into the potential of these compounds in the development of treatments for diseases influenced by estrogen receptors Parveen et al., 2017.
Synthesis and Antimicrobial Activities
Patel et al. (2007) have conducted a study on the synthesis of amide derivatives of quinolone and their antimicrobial studies, which includes derivatives structurally related to the compound of interest. Their findings highlight the antimicrobial potential of these compounds, suggesting their application in the development of new antimicrobial agents Patel, Patel, & Chauhan, 2007.
特性
IUPAC Name |
1-phenyl-4-(2,5,7-trimethylquinoline-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-11-16(2)22-19(13-17(3)24-20(22)12-15)23(28)25-9-10-26(21(27)14-25)18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWBTBVJMHHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)
![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)
![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
